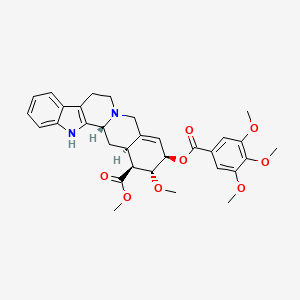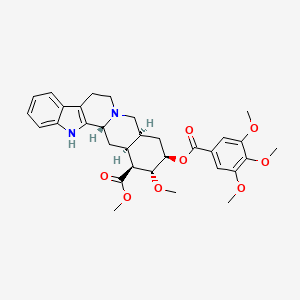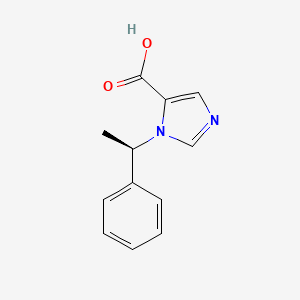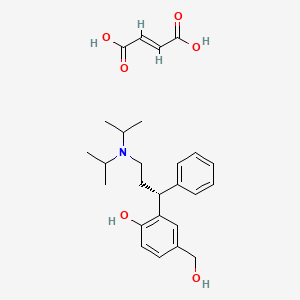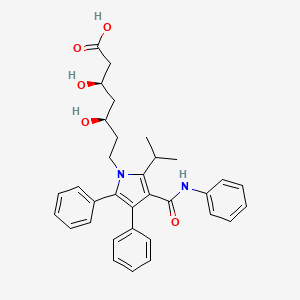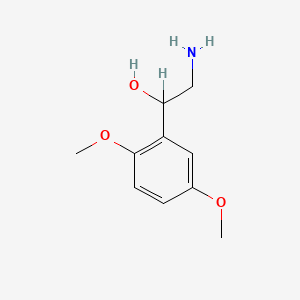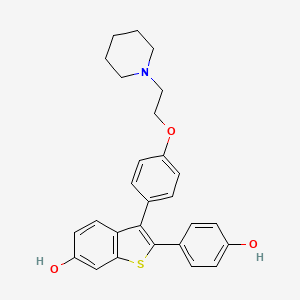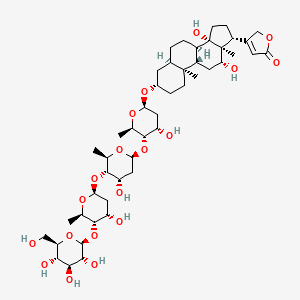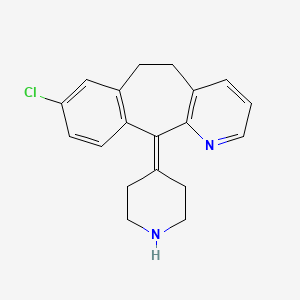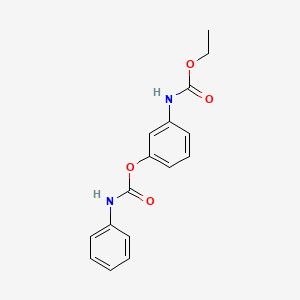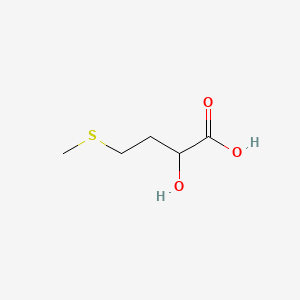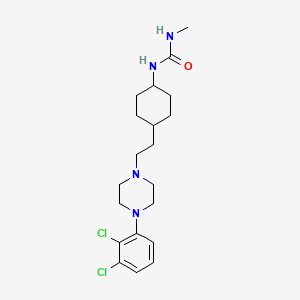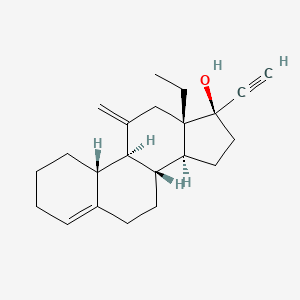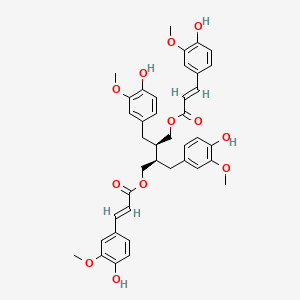
9,9'-Di-O-(E)-feruloylsecoisolariciresinol
Overview
Description
“9,9’-Di-O-(E)-feruloylsecoisolariciresinol” is a compound that has been identified in the kernels, shells, and involucres parts of Castanea mollissima Blume (Chinese chestnut) . It is one of the bioactive compounds present in this plant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of Kaempferol 3-O-(3’’,6’’-Di-O-E-p-coumaroyl)-β-D-glucopyranoside involves efficient glycosylation of Flavonol 3-OH with Glycosyl ortho-Alkynylbenzoates as donors .Scientific Research Applications
Neuroprotective Activities
9,9'-Di-O-(E)-feruloylsecoisolariciresinol, along with other secoisolariciresinol derivatives, has been found to possess neuroprotective effects. Research has shown that these compounds significantly attenuated glutamate-induced oxidative stress in HT22 hippocampal cells. This highlights their potential in the treatment of neurological disorders associated with oxidative stress (Lee et al., 2010).
Cytotoxic Properties
Certain derivatives of secoisolariciresinol, including 9,9'-Di-O-(E)-feruloylsecoisolariciresinol, have been shown to exhibit cytotoxic activities against various cancer cell lines. This compound has been isolated from plants like Cinnamomum osmophloeum and has displayed significant activities against human liver and oral cancer cells (Chen et al., 2010).
Anti-Inflammatory and Anti-Osteoporosis Effects
A dibenzylbutane lignan enriched in Litsea cubeba, 9,9'-Di-O-(E)-feruloylsecoisolariciresinol, has displayed anti-inflammatory activity and potential anti-osteoporosis/anti-rheumatoid arthritis properties. This derivative was found to promote osteoblastogenesis and bone formation while suppressing osteoclastogenesis, indicating its potential in bone health management (Peng et al., 2018).
Antioxidant Activity
Research on dietary ferulic acid, a significant antioxidant, shows that it is released by feruloyl esterase from food matrices. This implies that derivatives like 9,9'-Di-O-(E)-feruloylsecoisolariciresinol could play a role in dietary antioxidant activity, contributing to overall health and well-being (Wang et al., 2004).
Potential in Drug Discovery
While not directly related to 9,9'-Di-O-(E)-feruloylsecoisolariciresinol, the broader field of drug discovery, which includes the study and application of compounds like this, has seen significant advancements in recent years. The integration of molecular biology and genomics in drug research opens up new avenues for the exploration of such compounds (Drews, 2000).
properties
IUPAC Name |
[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42O12/c1-47-35-19-25(5-11-31(35)41)9-15-39(45)51-23-29(17-27-7-13-33(43)37(21-27)49-3)30(18-28-8-14-34(44)38(22-28)50-4)24-52-40(46)16-10-26-6-12-32(42)36(20-26)48-2/h5-16,19-22,29-30,41-44H,17-18,23-24H2,1-4H3/b15-9+,16-10+/t29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFDLYLEJWQRHD-KYHQCPCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(COC(=O)C=CC2=CC(=C(C=C2)O)OC)C(CC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]([C@H](COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103789 | |
| Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Di-O-(E)-feruloylsecoisolariciresinol | |
CAS RN |
56973-66-1 | |
| Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56973-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(2R,3R)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl] bis[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




